molecular formula C13H15NO3 B2922083 1-Benzyl-6-oxopiperidine-3-carboxylic acid CAS No. 32749-55-6

1-Benzyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B2922083
CAS No.: 32749-55-6
M. Wt: 233.267
InChI Key: QQVADMMBTIQOOR-UHFFFAOYSA-N
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Description

1-Benzyl-6-oxopiperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-Benzyl-6-oxopiperidine-3-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-6-oxopiperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyl group and the piperidine ring play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

1-Benzyl-6-oxopiperidine-3-carboxylic acid can be compared with similar compounds such as:

    1-Benzyl-3-oxopiperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the oxo group.

    1-Benzyl-3-oxopiperidine-4-carboxylate: This ester derivative has different chemical properties and reactivity.

    N-Benzyl-3-oxo-4-piperidinecarboxylate: Another ester derivative with distinct applications and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-benzyl-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-7-6-11(13(16)17)9-14(12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVADMMBTIQOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32749-55-6
Record name 1-benzyl-6-oxopiperidine-3-carboxylic acid
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